molecular formula C12H7Cl3 B12402559 3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5

3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5

Cat. No.: B12402559
M. Wt: 262.6 g/mol
InChI Key: BSFZSQRJGZHMMV-RALIUCGRSA-N
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Description

3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 is a chemical compound with the molecular formula C12H3Cl3D5. It is an isotopically labeled compound, often used in scientific research for various applications. The compound is characterized by the presence of three chlorine atoms and five deuterium atoms, making it a valuable tool in studies involving isotopic labeling.

Preparation Methods

The synthesis of 3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and deuterium atoms.

Chemical Reactions Analysis

3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated biphenyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of biphenyl compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically chlorinated biphenyl derivatives with varying degrees of substitution.

Scientific Research Applications

3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 is widely used in scientific research due to its unique isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within a system. The deuterium atoms in the compound can be detected using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the compound’s behavior and interactions.

Comparison with Similar Compounds

3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 can be compared with other similar compounds such as:

  • **2,4,5-Trichlorodiphenyl-2’,3’,4’,5

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

262.6 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(3,4,5-trichlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D

InChI Key

BSFZSQRJGZHMMV-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C(=C2)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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